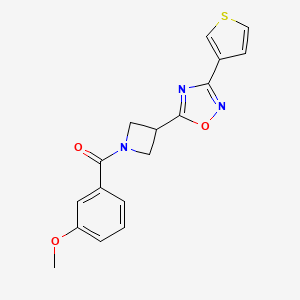![molecular formula C21H27N5O2S B2384890 3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione CAS No. 374771-03-6](/img/structure/B2384890.png)
3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione
Overview
Description
3-methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione is an oxopurine.
Scientific Research Applications
Synthesis and Evaluation of Tumor Inhibiting Activity
One area of application is in the development of aromatase inhibitors for treating hormone-dependent breast cancer. Research by Hartmann and Batzl (1986) demonstrated the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as potent inhibitors of estrogen biosynthesis, showing stronger inhibition compared to aminoglutethimide, a drug used for hormone-dependent breast cancer treatment Hartmann & Batzl, 1986.
Cardiovascular Activity of New Derivatives
Another research direction involves the synthesis of new derivatives for cardiovascular applications. Chłoń-Rzepa et al. (2004) synthesized and tested various 8-alkylamino substituted derivatives for their electrocardiographic, antiarrhythmic, and hypotensive activity, alongside their alpha(1)- and alpha(2)-adrenoreceptor affinities, revealing promising prophylactic antiarrhythmic activity in some compounds Chłoń-Rzepa et al., 2004.
Aromatase Inhibition for Cancer Treatment
Further studies on analogues of aminoglutethimide have highlighted selective inhibition of aromatase, a key enzyme in estrogen biosynthesis. Foster et al. (1985) explored structural features influencing the efficacy of analogues as inhibitors of aromatase and desmolase, identifying specific analogues with strong inhibition towards aromatase without affecting desmolase, suggesting their potential in treating estrogen-dependent diseases Foster et al., 1985.
Pharmacokinetics and Metabolism Studies
The pharmacokinetics and metabolism of analogues have also been a research focus. Seago et al. (1986) investigated the pharmacokinetics of pyridoglutethimide, an analogue of aminoglutethimide, showing specific aromatase activity and comparable potency, providing insights into its metabolic pathway and potential clinical applications Seago et al., 1986.
Anticancer Activity of Multisubstituted Purines and Xanthines
Exploring the anticancer activity of multisubstituted purines and xanthines, Kowalska et al. (2018) synthesized new derivatives and tested them against various cancer cell lines, identifying compounds with potent anticancer activity, some exhibiting stronger activity than cisplatin, indicating their therapeutic potential Kowalska et al., 2018.
properties
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-15-6-8-16(9-7-15)14-26-17-18(24(2)20(28)23-19(17)27)22-21(26)29-13-12-25-10-4-3-5-11-25/h6-9H,3-5,10-14H2,1-2H3,(H,23,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMLBRNZJKDEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCCN4CCCCC4)N(C(=O)NC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2384807.png)
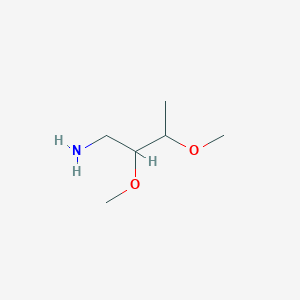
![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2384809.png)
![2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384810.png)

![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2384812.png)
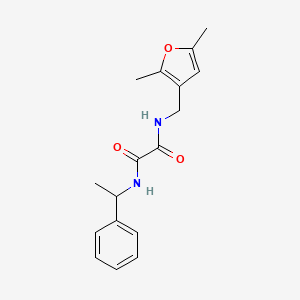
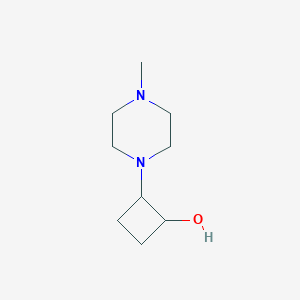
![5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384817.png)
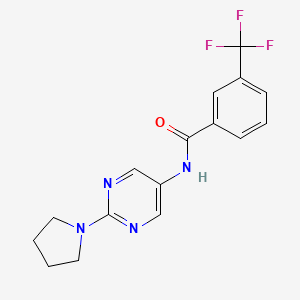
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2384821.png)
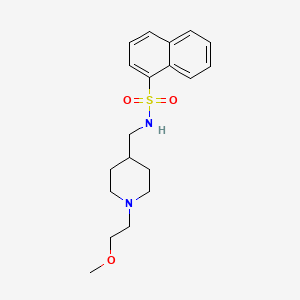
![[4-[(E)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2384827.png)
